4-Bromobenzenesulfonyl acetonitrile

Description

Significance and Context within Sulfonyl Chemistry

The sulfonyl functional group is a cornerstone in synthetic and medicinal chemistry. Compounds containing a sulfonyl group are integral to a substantial number of therapeutic drugs. A key strategy in structure-based drug design involves the introduction of a sulfonyl moiety into small molecules. researchgate.net The sulfonamide group (–SO₂NH–), for instance, is a well-established bioisostere of the amide bond, a common feature in biologically active molecules. chemrxiv.org The journey of sulfonamides in medicine began with early discoveries like sulfanilamide (B372717) and has led to a wide array of "sulfa drugs". chemrxiv.org

Within this context, sulfonyl-containing intermediates are of great importance. A closely related precursor, 4-bromobenzenesulfonyl chloride, serves as a prime example. It is a key intermediate in the synthesis of various biologically active compounds, including angiotensin II and endothelin receptor antagonists. guidechem.com Furthermore, it is utilized as an activating agent in the synthesis of oligonucleotides and for the protection of amine groups as 4-bromobenzenesulfonamides. fishersci.comchemicalbook.com The chemical properties of this precursor are well-documented.

Table 1: Chemical Properties of 4-Bromobenzenesulfonyl Chloride

| Property | Value | References |

|---|---|---|

| CAS Number | 98-58-8 | fishersci.comsigmaaldrich.comscbt.com |

| Molecular Formula | C₆H₄BrClO₂S | fishersci.comsigmaaldrich.comscbt.com |

| Molecular Weight | 255.51 g/mol | fishersci.comnih.gov |

| Melting Point | 73-77 °C | fishersci.comchemicalbook.comsigmaaldrich.com |

| Boiling Point | 153 °C at 15 mmHg | chemicalbook.comsigmaaldrich.com |

| Appearance | White to almost white powder or crystals | tcichemicals.com |

| Solubility | Soluble in tetrahydrofuran, petroleum ether, and 1,4-dioxane; Insoluble in water. | fishersci.com |

The established significance of the 4-bromobenzenesulfonyl moiety provides a strong foundation for the synthetic utility of its acetonitrile (B52724) derivative. The bromo- and sulfonyl- groups on the phenyl ring offer sites for further chemical modification, while the α-sulfonyl nitrile portion provides a unique reactive handle.

Overview of Research Trajectories for α-Sulfonyl Nitriles

α-Sulfonyl nitriles, the class of compounds to which 4-bromobenzenesulfonyl acetonitrile belongs, are recognized as versatile reagents in organic synthesis. The nitrile group is a valuable functional group in drug design, capable of modulating physicochemical and pharmacokinetic properties to enhance bioavailability and binding affinity to target proteins. researchgate.netnih.gov It can act as a bioisostere for groups like carbonyls and halogens and can be introduced into molecules to block metabolically labile sites, thereby increasing metabolic stability. researchgate.net

Research into α-sulfonyl nitriles has explored their utility in constructing various heterocyclic systems and other complex molecules. One significant area of application is in the synthesis of cyclic sulfonamides, known as sultams. chemrxiv.org The nitrile function in these precursors can be involved in the formation of the sultam skeleton or in activating adjacent positions for further reactions. chemrxiv.org

A notable research trajectory involves the use of sulfonylacetonitriles in multicomponent reactions. For example, a one-pot, three-component reaction has been developed for the synthesis of 3-sulfonyl-2-aminopyridines, which are prevalent structural motifs in drug discovery. acs.org This reaction couples N,N-dimethylacroleines, sulfonylacetonitriles, and an amine (or ammonia) to produce the desired substituted aminopyridines in high purity and excellent yields, often without the need for column chromatography. acs.org The versatility of this method has been demonstrated with a range of sulfonylacetonitriles, including those with ethyl, benzyl, and isopropyl groups, showcasing the broad applicability of this class of reagents. acs.org

Furthermore, α-sulfonyl nitriles participate in reactions such as the syn-selective synthesis of β-amino nitriles through reaction with lithiated nitriles. nih.gov The development of organocatalytic methods for the synthesis of related α-aminonitriles also highlights the ongoing interest in nitrile-containing building blocks in pharmaceutical sciences. mdpi.comrsc.org The general reactivity of acetonitrile and its derivatives as important synthetic intermediates continues to be an active area of research, with applications in cyanomethylation and the synthesis of nitrogen-containing heterocycles. mdpi.com

Table 2: Properties of (4-Bromo-benzenesulfonyl)-acetonitrile

| Property | Value | Reference |

|---|---|---|

| CAS Number | 126891-45-0 | matrixscientific.com |

| Molecular Formula | C₈H₆BrNO₂S | matrixscientific.com |

| Molecular Weight | 260.12 g/mol | matrixscientific.com |

| MDL Number | MFCD00129455 | matrixscientific.com |

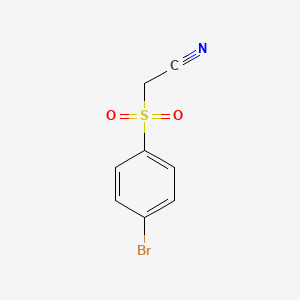

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-bromophenyl)sulfonylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKSEVVFIOHIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346605 | |

| Record name | (4-Bromobenzene-1-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126891-45-0 | |

| Record name | (4-Bromobenzene-1-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126891-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromobenzenesulfonyl Acetonitrile and Analogues

Direct Synthesis Routes to 4-Bromobenzenesulfonyl Acetonitrile (B52724)

The direct formation of the α-sulfonyl nitrile linkage is a critical step, and several methods have been developed to accomplish this transformation efficiently.

Thermolytic Approaches to α-Sulfonyl Nitrile Formation

Thermolytic reactions represent one avenue for the synthesis of α-sulfonyl nitriles. While specific details on the thermolytic generation of 4-bromobenzenesulfonyl acetonitrile are not extensively documented in the provided search results, the general principle involves the thermal decomposition of suitable precursors that can generate a sulfonyl radical or a related reactive species, which then reacts with a nitrile-containing moiety. These reactions often require elevated temperatures to overcome the activation energy for bond cleavage and formation.

Metal-Catalyzed Syntheses (e.g., Rh(II)-Catalyzed Transformations)

Metal-catalyzed reactions offer a milder and often more selective alternative to thermolytic methods. Rhodium(II) catalysts, in particular, have been utilized in various organic transformations. For instance, Rh(II)-catalyzed annulation of methyl-2-diazo-2-(fluorosulfonyl)acetate with nitriles has been developed for the synthesis of oxazolyl sulfonyl fluorides, demonstrating the reactivity of nitriles in such catalytic systems. acs.org Another example is the Rh-catalyzed C(sp2)–H addition to aliphatic nitriles to form γ-lactams, showcasing the ability of rhodium catalysts to activate C-H bonds in the presence of a nitrile group. researchgate.net While a direct Rh(II)-catalyzed synthesis of this compound is not explicitly detailed, these examples suggest the potential for developing such a method by reacting a suitable 4-bromobenzenesulfonyl precursor with a nitrile source under rhodium catalysis.

Precursor Chemistry and Related Synthetic Pathways

The synthesis of this compound is intrinsically linked to the availability and reactivity of its precursors. The following sections detail the preparation of key intermediates.

Synthesis of 4-Bromobenzenesulfonyl Chloride

4-Bromobenzenesulfonyl chloride is a primary precursor for introducing the 4-bromobenzenesulfonyl group. It is a white to cream crystalline solid. thermofisher.com

Synthesis Methods:

A common laboratory and industrial method for synthesizing 4-bromobenzenesulfonyl chloride involves the reaction of 4-bromobenzenesulfonic acid with thionyl chloride (SOCl₂), often under reflux conditions in a suitable solvent. Another established method is the chlorosulfonation of bromobenzene (B47551) with chlorosulfonic acid. guidechem.com This reaction is typically performed at low temperatures, and the product is isolated by pouring the reaction mixture into ice water. guidechem.com

Purification:

Purification of the crude product can be achieved by washing with cold water and subsequent recrystallization from solvents like petroleum ether or ethyl ether. chemicalbook.com An alternative purification involves dissolving the compound in chloroform (B151607), washing with water, drying over anhydrous sodium sulfate, and then recrystallizing. chemicalbook.com

Table 1: Properties of 4-Bromobenzenesulfonyl Chloride

| Property | Value | Reference |

| CAS Number | 98-58-8 | thermofisher.comguidechem.com |

| Molecular Formula | C₆H₄BrClO₂S | thermofisher.com |

| Molecular Weight | 255.52 g/mol | |

| Melting Point | 72.0-78.0 °C | thermofisher.com |

| Appearance | White to cream crystalline solid | thermofisher.com |

Preparation of Sulfonyl Triazole Intermediates (e.g., 1,5-Disubstituted Sulfonyl-Triazoles)

Sulfonyl triazoles can serve as precursors or analogues in the synthesis of α-sulfonyl nitriles. The reaction of sulfonyl azides with acetylides can selectively form 1,5-disubstituted sulfonyl triazoles. nih.gov This method provides a regioisomeric product compared to the more common copper-catalyzed azide-alkyne cycloaddition (CuAAC), which typically yields 1,4-disubstituted triazoles. nih.gov The reaction is efficient with various alkynes and sulfonyl azides. nih.gov

Another approach involves the synthesis of 1-sulfonyl-1,2,3-triazoles from in situ generated copper(I) acetylides and sulfonyl azides at room temperature. nih.gov Catalysts like copper(I) thiophene-2-carboxylate (B1233283) (CuTC) are effective under both anhydrous and aqueous conditions. nih.gov The choice of solvent can be crucial, with water and toluene (B28343) being optimal, while acetonitrile can suppress product formation. nih.gov

Derivatization from Sulfonyl Azides (e.g., 4-Bromobenzenesulfonyl Azide)

4-Bromobenzenesulfonyl azide (B81097) is a key reagent that can be derived from 4-bromobenzenesulfonyl chloride. The synthesis of sulfonyl azides can be achieved by reacting sulfonyl chlorides with sodium azide. organic-chemistry.org

Sulfonyl azides are versatile intermediates. For instance, they can undergo base-mediated coupling reactions with compounds like proline to form proline-derived benzenesulfonamides. They are also used in diazo-transfer reactions. organic-chemistry.org The derivatization of sulfonyl azides opens up pathways to various functionalized sulfonyl compounds, which can be further transformed into target molecules like this compound.

Reactivity and Reaction Landscape of 4 Bromobenzenesulfonyl Acetonitrile

Reactions Involving the Acetonitrile (B52724) Moiety

The acetonitrile portion of 4-bromobenzenesulfonyl acetonitrile is characterized by a methylene (B1212753) group (—CH₂—) positioned between two strongly electron-withdrawing groups: the sulfonyl (—SO₂—) and the cyano (—C≡N) groups. This positioning significantly increases the acidity of the methylene protons, facilitating their removal by a base to form a stabilized carbanion. This carbanion is a potent nucleophile and can undergo various reactions, most notably alkylation.

The alkylation of active methylene compounds is a well-established synthetic strategy. In the case of this compound, the reaction typically proceeds by treatment with a base, such as sodium hydride or potassium tert-butoxide, followed by the addition of an alkylating agent (e.g., an alkyl halide). This allows for the introduction of a wide range of substituents at the α-position.

Beyond alkylation, the nitrile functional group itself can be transformed. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. Furthermore, the nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation opens pathways to a different class of compounds with new synthetic possibilities. For instance, the electrochemical reduction of acetonitrile to ethylamine (B1201723) has been demonstrated to be a highly selective process for producing primary amines, avoiding the formation of secondary and tertiary amine byproducts often seen in thermocatalytic methods. nih.gov

Table 1: Representative Reactions of the Acetonitrile Moiety This table presents plausible reactions based on the known reactivity of α-cyano sulfones.

| Reaction Type | Reagents & Conditions | Product Type |

|---|

Transformations at the Bromophenyl Moiety

The bromophenyl group offers a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal catalysis. The carbon-bromine (C-Br) bond is susceptible to oxidative addition to low-valent metal centers, initiating catalytic cycles for numerous cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the aryl halide part of the molecule without affecting the other functional groups. Key examples include the Suzuki, Heck, and Buchwald-Hartwig amination reactions.

Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This allows for the formation of a new carbon-carbon bond, effectively replacing the bromine atom with another aryl, vinyl, or alkyl group. The reaction is highly valued for its mild conditions and tolerance of a wide array of functional groups. organic-chemistry.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This results in the formation of a new carbon-carbon bond at the vinylic position of the alkene, typically with high stereoselectivity for the trans isomer. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It has become a vital method for the synthesis of arylamines, largely replacing harsher, classical methods. wikipedia.org The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. chemeurope.com

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the Bromophenyl Moiety This table outlines typical conditions for cross-coupling reactions involving aryl bromides.

| Reaction Name | Coupling Partner | Catalyst System | Base | Typical Product |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid (Ar'-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄ | 4-(Aryl)benzenesulfonyl Acetonitrile |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | Et₃N | 4-(Alkenyl)benzenesulfonyl Acetonitrile |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP) | NaOt-Bu | 4-(Amino)benzenesulfonyl Acetonitrile |

Reactivity of the Sulfonyl Group

The sulfonyl group (—SO₂—) is generally considered a robust and stable functional group, often employed as a protecting group or an electron-withdrawing activator. However, under specific reductive conditions, it can be cleaved from the molecule in a process known as desulfonylation. wikipedia.orgorganicreactions.org

Reductive desulfonylation of α-cyano sulfones can be achieved using various reagents, including samarium(II) iodide, magnesium in methanol, or through transition-metal-catalyzed processes. nih.gov For instance, a titanium(III)-catalyzed desulfonylation provides a method to access functionalized alkyl nitriles from α-sulfonyl nitriles under mild conditions, tolerating numerous other functional groups. nih.gov This reaction proceeds via a homolytic carbon-sulfur bond cleavage. These methods effectively replace the sulfonyl group with a hydrogen atom, yielding 4-bromophenylacetonitrile (B126402) in this case. This transformation highlights the role of the sulfonyl group as a "traceless" activating group that facilitates α-functionalization before being removed.

Comparative Reactivity Studies with Related Sulfonyl Compounds

The reactivity of this compound can be contextualized by comparing it with structurally similar compounds.

Comparison with 4-Chlorobenzenesulfonyl Acetonitrile: In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is a critical factor. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the C-Br bond in this compound is more readily activated in oxidative addition steps than the C-Cl bond in its chloro-analogue. This generally results in faster reaction rates and milder conditions being required for the bromo derivative in reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.

Comparison with Phenylsulfonyl Acetonitrile: The presence of the bromine atom on the phenyl ring in this compound provides an additional reactive site for cross-coupling, which is absent in phenylsulfonyl acetonitrile. However, the electronic effect of the bromine atom (an electron-withdrawing group by induction and electron-donating by resonance) can subtly influence the acidity of the α-protons and the reactivity of the sulfonyl group compared to the unsubstituted analogue.

Comparison with 4-Bromobenzenesulfonyl Chloride: 4-Bromobenzenesulfonyl chloride is a common precursor for the synthesis of this compound. The sulfonyl chloride is highly electrophilic and readily reacts with nucleophiles, such as cyanide, to form the corresponding nitrile. Its high reactivity is a key feature, making it a versatile reagent for introducing the 4-bromobenzenesulfonyl group. In contrast, the sulfonyl group in the acetonitrile derivative is significantly less reactive towards nucleophilic attack.

Mechanistic Investigations into Reactions of 4 Bromobenzenesulfonyl Acetonitrile

Proposed Reaction Mechanisms for α-Sulfonyl Nitrile Formation from Sulfonyl Triazoles

The formation of α-sulfonyl nitriles from N-sulfonyl-1,2,3-triazoles is believed to proceed through the generation of a key reactive intermediate: a rhodium(II)-azavinyl carbene (Rh-AVC). mdpi.comrsc.orgacs.org N-sulfonyl-1,2,3-triazoles, such as the precursor to 4-bromobenzenesulfonyl acetonitrile (B52724), are stable compounds that can be synthesized via methods like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgnih.govelsevierpure.com

The proposed mechanism commences with the thermal or metal-catalyzed denitrogenation of the N-sulfonyl-1,2,3-triazole. In the presence of a rhodium(II) catalyst, the triazole undergoes a ring-opening reaction to form a diazoimine intermediate, which then loses a molecule of nitrogen (N₂) to generate the electrophilic Rh(II)-azavinyl carbene. mdpi.comacs.org

Once formed, the Rh(II)-azavinyl carbene is a highly reactive species. The subsequent step in the formation of an α-sulfonyl nitrile involves the reaction of this carbene with a nitrile source. The nitrogen atom of the nitrile acts as a nucleophile, attacking the electrophilic carbene carbon of the Rh-AVC. This attack leads to the formation of a new carbon-nitrogen bond.

While detailed mechanistic studies specifically outlining the formation of α-sulfonyl nitriles are not extensively documented, a plausible pathway involves the formation of a transient nitrilium ylide intermediate. This intermediate would then undergo rearrangement to yield the final α-sulfonyl nitrile product. The 4-bromobenzenesulfonyl group remains attached to the nitrogen atom throughout this process, ultimately residing on the α-carbon of the resulting acetonitrile derivative.

Mechanistic Studies of Associated Catalytic Processes (e.g., Rh(II)-Catalyzed Reactions)

Rhodium(II) complexes, particularly rhodium(II) carboxylates like rhodium(II) acetate (B1210297) or rhodium(II) octanoate, are the most effective catalysts for the transformation of N-sulfonyl-1,2,3-triazoles. mdpi.comacs.org These catalysts play a crucial role in facilitating the extrusion of nitrogen and stabilizing the resulting azavinyl carbene intermediate. rsc.orgacs.org

The catalytic cycle is initiated by the coordination of the N-sulfonyl-1,2,3-triazole to the rhodium(II) center. This coordination weakens the N-N bonds within the triazole ring, promoting the elimination of dinitrogen and the formation of the Rh(II)-azavinyl carbene. The structure of the rhodium catalyst, including the nature of its carboxylate ligands, can influence the efficiency and selectivity of the reaction. For instance, more electron-deficient rhodium catalysts have been observed to be less active in some cases. mdpi.com

The Rh(II)-azavinyl carbene intermediate is electrophilic and its reactivity is harnessed in various synthetic transformations. While the primary focus of many studies has been on the reaction of these carbenes with alkenes to form cyclopropanes or with other nucleophiles to generate different heterocyclic systems like imidazoles, the fundamental principles of the catalytic process are applicable to the reaction with nitriles. nih.govnih.govnih.gov The catalyst is regenerated upon the formation of the final product, allowing for its use in catalytic amounts.

Kinetic and Thermodynamic Considerations in Reaction Pathways

The kinetics and thermodynamics of the formation of α-sulfonyl nitriles from sulfonyl triazoles are not well-documented in the literature. However, some general observations from related reactions provide insights into the factors that may govern these pathways.

The initial denitrogenation of the N-sulfonyl-1,2,3-triazole is often the rate-determining step and can require elevated temperatures. nih.gov The stability of the N-sulfonyl-1,2,3-triazole is influenced by the substituents on the triazole ring and the nature of the sulfonyl group.

In the synthesis of the precursor 1-sulfonyl-1,2,3-triazoles, the regioselectivity of the reaction between an azide (B81097) and an alkyne can be influenced by both kinetic and thermodynamic factors. For instance, in the reaction of N-unsubstituted triazoles with sulfonyl chlorides, the formation of 1-substituted and 2-substituted 1,2,3-triazoles can be directed by temperature, with one isomer being the kinetic product and the other the thermodynamic product. organic-chemistry.org

Below is an illustrative table summarizing the qualitative impact of reaction parameters on related Rh(II)-catalyzed reactions of sulfonyl triazoles, which can be extrapolated to the formation of 4-bromobenzenesulfonyl acetonitrile.

| Parameter | Observation | Implication for this compound Formation |

| Catalyst | Rh(II) carboxylates are effective. mdpi.comacs.org | Rh(II) acetate or similar complexes would likely be suitable. |

| Temperature | Elevated temperatures are often required for triazole decomposition. nih.gov | The reaction may require heating to proceed at a reasonable rate. |

| Solvent | Halogenated solvents can be superior for related reactions. acs.org | Solvents like dichloroethane or chloroform (B151607) might be optimal. |

| Substituents | Electron-donating or -withdrawing groups on the triazole can affect reactivity. nih.gov | The 4-bromophenyl group will influence the electronic properties of the intermediate. |

Applications in Advanced Organic Synthesis and Material Science Precursors

Utilization as a Building Block in Complex Molecule Synthesis

Extensive research has demonstrated the utility of 4-bromobenzenesulfonyl acetonitrile (B52724) as a fundamental building block in the assembly of complex molecular architectures. The inherent reactivity of its functional groups—the electrophilic sulfonyl group, the acidic α-proton of the acetonitrile moiety, and the reactive bromine-substituted aromatic ring—allows for a diverse range of chemical transformations.

The presence of the 4-bromophenylsulfonyl group makes this compound a valuable precursor for the synthesis of a variety of sulfonamide derivatives. These sulfonamides are often key intermediates in the construction of biologically active molecules. The bromine atom on the phenyl ring serves as a versatile handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of diverse substituents, thereby facilitating the synthesis of complex and highly functionalized target molecules.

For instance, in the synthesis of novel heterocyclic compounds, 4-bromobenzenesulfonyl acetonitrile can undergo cyclization reactions. The acetonitrile group can be hydrolyzed to a carboxylic acid or converted to other functional groups, providing further avenues for molecular elaboration.

Role in Diversity-Oriented Synthesis Strategies

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules from a common starting material. This compound is a valuable scaffold in DOS due to its multiple points of diversification. The reactivity of the acetonitrile and sulfonyl groups, combined with the potential for functionalization at the bromine-substituted phenyl ring, allows for the rapid generation of a wide array of distinct molecular frameworks.

Starting from this single compound, synthetic chemists can employ a variety of reaction pathways. For example, alkylation or acylation at the α-carbon of the acetonitrile group can introduce one element of diversity. Simultaneously or sequentially, the bromine atom can be subjected to various palladium-catalyzed cross-coupling reactions to introduce another layer of complexity and structural variation. Furthermore, the sulfonyl group can be targeted for nucleophilic substitution, leading to the formation of sulfonamides or sulfonate esters with diverse functionalities. This multi-directional approach enables the efficient construction of compound libraries with significant skeletal and appendage diversity, which is crucial for drug discovery and chemical biology research.

Development of Novel Synthetic Reagents and Methodologies

The unique chemical properties of this compound have led to its use in the development of novel synthetic reagents and methodologies. The electron-withdrawing nature of the 4-bromophenylsulfonyl group enhances the acidity of the α-protons of the acetonitrile moiety, making it a useful precursor for the generation of stabilized carbanions. These carbanions can then participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) additions and Michael reactions, providing access to a range of functionalized products.

Furthermore, the compound has been employed in the design of new catalytic systems. For example, ligands incorporating the this compound framework can be synthesized and utilized in transition metal-catalyzed reactions. The electronic and steric properties of such ligands can be fine-tuned by modifying the substituents on the aromatic ring, thereby influencing the efficiency and selectivity of the catalytic process.

Precursors for Functional Chemical Entities

This compound serves as a critical precursor for the synthesis of a variety of functional chemical entities with applications in material science. The presence of the sulfonyl group and the bromine atom allows for the incorporation of this molecule into polymeric structures and other advanced materials.

For example, polymerization reactions involving the bromine atom can lead to the formation of functional polymers with tailored properties. The sulfonyl group can impart specific characteristics, such as thermal stability and altered solubility, to the resulting materials. These polymers may find applications in areas such as electronics, optics, and separation technologies.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems

The development of advanced catalytic systems is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. For transformations involving 4-bromobenzenesulfonyl acetonitrile (B52724) and its derivatives, research is moving beyond traditional methods towards novel catalytic paradigms, including photocatalysis, organocatalysis, and advanced transition-metal catalysis.

A significant area of development is visible-light photocatalysis , which offers a mild and green approach to generate reactive intermediates. beilstein-journals.org This strategy can be used to create sulfonyl radicals from stable precursors under gentle conditions, avoiding harsh reagents. acs.org For instance, metal-free photocatalytic systems using organo-photocatalysts like 2,3,4,5,6-penta(9H-carbazol-9-yl)benzonitrile (5CzBN) can activate N-sulfonylimines, derived from sulfonamides, to produce sulfonyl radicals. acs.org These radicals can then engage in various bond-forming reactions, such as addition to alkenes. acs.orgacs.org This approach is notable for its broad functional group tolerance, accommodating synthetically useful groups like esters, ketones, and halogens, which is highly relevant for derivatives of 4-bromobenzenesulfonyl acetonitrile. acs.org

Organocatalysis , the use of small organic molecules to catalyze reactions, represents another major frontier. Chiral organocatalysts are being developed for asymmetric transformations, which are crucial for the synthesis of enantiomerically pure pharmaceutical compounds. For example, photoinduced organocatalytic systems have been successfully employed for the asymmetric radical sulfonylation of α,β-unsaturated carbonyl compounds. rsc.orgresearchgate.net In these systems, a chiral squaramide catalyst can direct the enantioselective addition of a sulfonyl radical, leading to chiral β-sulfonyl carbonyl compounds with high enantioselectivity. rsc.org

The following table summarizes selected novel catalytic approaches applicable to sulfonyl acetonitrile chemistry.

Table 1: Emerging Catalytic Systems for Sulfonyl Compound Synthesis| Catalytic System | Reaction Type | Key Features | Potential Application for this compound |

|---|---|---|---|

| Visible-Light Photocatalysis (e.g., Eosin Y, 5CzBN) | Radical Generation/Addition | Metal-free, mild conditions, high functional group tolerance. beilstein-journals.orgacs.org | Generation of 4-bromobenzenesulfonyl radical for addition to unsaturated systems. |

| Chiral Organocatalysis (e.g., Squaramides) | Asymmetric Radical Sulfonylation | Enantioselective synthesis of chiral sulfones. rsc.orgresearchgate.net | Synthesis of enantiopure compounds derived from this compound. |

| Copper-Catalyzed Reactions | Cyanomethylation / C-H Amidation | Utilizes acetonitrile as a building block. mdpi.com | Coupling reactions involving the acetonitrile moiety. |

| Electro-photocatalysis | C-H Amination | Combines electrochemistry and photocatalysis for efficient transformations. mdpi.com | Functionalization of molecules using the nitrile group via a Ritter-type reaction. mdpi.com |

Furthermore, copper-catalyzed reactions are being explored for transformations involving the acetonitrile group itself. mdpi.com These methods can facilitate reactions like cyanomethylation and C-H amidation, expanding the synthetic utility of the nitrile functional group in molecules like this compound. mdpi.com

Green Chemistry Approaches to Synthesis and Transformation

In line with the growing emphasis on sustainability, green chemistry principles are increasingly being integrated into the synthesis and transformation of sulfonyl compounds. mdpi.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. semanticscholar.org

Electrochemical synthesis is emerging as a powerful green alternative to traditional methods that often rely on stoichiometric chemical oxidants. chemrxiv.orgrsc.org Electrosynthesis uses electricity to drive chemical reactions, which is inherently atom-efficient and reduces waste. chemrxiv.org This technique has been applied to the synthesis of various sulfonyl compounds and for reactions involving acetonitrile. rsc.orgorganic-chemistry.org A significant innovation in this area is the use of deep eutectic solvents (DES) as both the reaction medium and the supporting electrolyte. chemrxiv.org This strategy eliminates the need for volatile organic solvents like acetonitrile and allows for a recyclable solvent-electrolyte system, enabling a more sustainable electrosynthetic process. chemrxiv.org

Another key aspect of green chemistry is the use of safer and more environmentally benign reagents. Research into the synthesis of aryl sulfonyl chlorides, precursors to compounds like this compound, has led to the development of aqueous processes. acs.org These methods avoid volatile and hazardous solvents like acetic acid, and can utilize thionyl chloride as a source of sulfur dioxide in aqueous acidic conditions. acs.org Metal-free, aerobic oxidation conditions are also being developed for the conversion of thiols into sulfonyl halides, using ammonium (B1175870) nitrate (B79036) as a catalyst and oxygen as the terminal oxidant, further reducing the environmental impact. semanticscholar.org

Biocatalysis , the use of enzymes or whole microbial cells to perform chemical transformations, offers a highly selective and environmentally friendly synthetic route. mdpi.com While still an emerging area for sulfonyl compounds, biocatalytic systems have been successfully used to prepare metabolites of complex sulfonamide-containing drugs. nih.gov For example, microorganisms like Actinoplanes missouriensis have been used to produce mammalian metabolites of a biaryl-bis-sulfonamide, demonstrating the potential of biocatalysis for generating complex derivatives under mild, aqueous conditions. nih.gov

The following table highlights key green chemistry strategies relevant to this compound.

Table 2: Green Chemistry Strategies in Sulfonyl Chemistry| Green Approach | Description | Advantages | Reference Example |

|---|---|---|---|

| Electrochemical Synthesis | Using electricity to drive reactions, replacing chemical oxidants. | High atom economy, reduced waste, mild conditions. chemrxiv.orgrsc.org | Synthesis of 2-quinoline sulfones in deep eutectic solvents. chemrxiv.org |

| Aqueous Process Chemistry | Utilizing water as a solvent instead of volatile organic compounds. | Increased safety, reduced environmental impact, simplified product isolation. acs.org | Preparation of aryl sulfonyl chlorides from diazonium salts in aqueous acid. acs.org |

| Biocatalysis | Employing enzymes or microorganisms as catalysts. | High selectivity, mild reaction conditions, biodegradable catalysts. nih.gov | Use of Actinoplanes missouriensis to produce sulfonamide metabolites. nih.gov |

| Metal-Free Catalysis | Avoiding transition metal catalysts to prevent product contamination and reduce toxicity. | Reduced cost, lower environmental toxicity, simplified purification. semanticscholar.org | Aerobic, metal-free conversion of thiols to sulfonyl chlorides. semanticscholar.org |

Computational Chemistry Applications in Reaction Design

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, predicting molecular properties, and guiding the design of new experiments. For complex reactions involving sulfonyl compounds like this compound, computational methods are crucial for understanding and optimizing synthetic pathways.

One of the primary applications of computational chemistry is the elucidation of reaction mechanisms . Techniques such as Density Functional Theory (DFT) allow researchers to map out the entire energy profile of a reaction. This includes identifying transition states, intermediates, and calculating activation energies. For example, in the competitive nucleophilic substitution reactions of aryl benzenesulfonates, kinetic studies involving analyses of Hammett and Brönsted coefficients can be complemented by computational models to distinguish between different mechanistic pathways, such as a stepwise mechanism proceeding through a trigonal-bipyramidal intermediate. acs.org Such insights are vital for predicting how changes in the substrate (e.g., the bromo-substituent in this compound), nucleophile, or solvent will affect the reaction outcome.

Computational tools are also instrumental in catalyst design . By modeling the interaction between a catalyst and the reactants, chemists can understand the origin of catalytic activity and selectivity. In organocatalyzed asymmetric reactions, for instance, computational studies can reveal how a chiral catalyst interacts with a substrate through non-covalent interactions (like hydrogen bonding) to control the stereochemical outcome of the reaction. rsc.org This knowledge enables the rational design of more efficient and selective catalysts, accelerating the development of new synthetic methods.

Furthermore, computational chemistry can predict the reactivity and properties of novel compounds before they are synthesized. This predictive power helps to prioritize synthetic targets and avoid unpromising experimental routes, saving time and resources. For this compound, computational methods could be used to predict its electronic properties, bond dissociation energies, and susceptibility to nucleophilic or radical attack, thereby guiding its use in various synthetic applications.

Interdisciplinary Research with Related Sulfonyl Chemistry

The unique chemical properties of the sulfonyl group make it a valuable functional moiety in a wide range of scientific disciplines, fostering extensive interdisciplinary research. The chemistry of this compound is intrinsically linked to these broader fields, particularly medicinal chemistry and materials science.

In medicinal chemistry , the sulfonyl group is a well-established pharmacophore found in numerous therapeutic agents. nih.gov Sulfonamides and sulfones are key components in drugs for treating conditions like diabetes and its complications. nih.gov They can act as inhibitors of various enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 and protein tyrosine phosphatase 1B, or as modulators of receptors involved in glucose metabolism and insulin (B600854) signaling. nih.gov Research into the synthesis of novel derivatives, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine compounds, has demonstrated their potential as antimicrobial and antioxidant agents, highlighting the direct application of bromo-phenylsulfonyl structures in the development of new bioactive molecules. mdpi.com The integration of sulfonyl chemistry with biology and pharmacology is crucial for designing next-generation drugs. nih.gov

In the field of materials science , sulfonyl-containing polymers are being explored for advanced applications. For instance, research on N-sulfonyl amidine polypeptides has led to the development of "smart" biomaterials. chemistryworld.com These polymers can undergo conformational changes in response to specific environmental triggers, such as the slightly acidic pH of a tumor microenvironment. chemistryworld.com This property can be harnessed for targeted drug delivery systems, where the material changes its structure to release a therapeutic payload at a specific site. The principles learned from these systems could inspire the design of novel functional materials derived from or incorporating structures related to this compound.

The versatility of the sulfonyl group ensures its continued relevance across scientific boundaries, from creating life-saving medicines to engineering innovative materials.

Q & A

Q. What are the key physical and chemical properties of 4-bromobenzenesulfonyl acetonitrile relevant to its handling and use in synthetic chemistry?

- Methodological Answer : The compound exhibits a melting point of 105.5–106.5°C (determined via recrystallization from ethylene dichloride/hexane) and distinct spectroscopic characteristics:

- NMR : δ 7.90–7.45 (4H, m, aromatic protons), 3.86 (1H, d, J = 14.5 Hz), 3.54 (1H, d, J = 14.5 Hz) for the sulfonyl and acetonitrile moieties .

- MS : Molecular ion peak at m/z = 243 (M⁺), with a base peak at m/z = 203 (100% intensity) .

Handling requires nitrile-rated gloves, ventilation, and avoidance of skin contact due to potential cyanide release upon degradation .

Q. How can researchers optimize chromatographic methods for analyzing this compound and its derivatives?

- Methodological Answer : Apply Quality by Design (QbD) principles:

- Use a mobile phase with 72% acetonitrile and a flow rate of 0.84 mL/min on a C8 column at 30°C to balance resolution and analysis time .

- For GC-FID, optimize factors (e.g., injection volume, temperature ramp) via a two-level factorial design with central points to assess experimental error .

- Validate methods using LC-MS/MS with acetonitrile-based protein precipitation for sample cleanup .

Q. What solvent systems are recommended for reactions involving this compound to prevent phase separation or solubility issues?

- Methodological Answer : Acetonitrile’s miscibility with water can be disrupted by:

- Salt-out extraction : Add NaCl (0.9% w/v) to induce phase separation .

- Low-temperature extraction : Cool to ≤0°C to enhance partitioning .

Avoid pure aqueous phases; use mixed solvents (e.g., acetonitrile/ethylene dichloride) for recrystallization .

Advanced Questions

Q. How can multivariate experimental designs (e.g., factorial designs) be applied to optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer :

- Use a two-level full factorial design to screen variables (e.g., temperature, catalyst loading, stoichiometry). Central composite designs (CCD) refine optimal conditions .

- Example: Vary sulfonylation time (30–90 min) and bromination agent equivalents (1.2–2.0 eq.) to maximize yield while minimizing byproducts.

- Analyze responses (yield, purity) using ANOVA and calculate signal-to-noise ratios to identify significant factors .

Q. What strategies are effective in resolving contradictions in spectroscopic data (e.g., NMR, MS) when characterizing novel this compound analogs?

- Methodological Answer :

- Cross-validation : Compare HSQC and COSY NMR to confirm coupling patterns and assign stereochemistry .

- High-resolution MS : Use accurate mass measurements (±0.001 Da) to distinguish isobaric impurities (e.g., dehalogenated byproducts) .

- Computational modeling : Benchmark experimental IR or UV-Vis spectra against DFT-calculated values to validate structural assignments .

Q. How does the introduction of the bromobenzenesulfonyl group influence the metabolic stability and enzymatic interactions of acetonitrile-based compounds in biological studies?

- Methodological Answer :

- Assess metabolic stability via CYP3A4 microsomal assays : Incubate compounds with NADPH-fortified liver microsomes, terminate with cold acetonitrile, and quantify metabolites via LC-MS .

- The sulfonyl group enhances electrophilicity, potentially increasing serine protease inhibition (e.g., trypsin-like enzymes). Use fluorogenic substrates to measure IC₅₀ values .

- Compare half-life (t₁/₂) and clearance rates of sulfonyl vs. non-sulfonyl analogs to evaluate metabolic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.